

# Comparative Analysis of Ecnoglutide and Dulaglutide: Phase 3 Clinical Trial Insights

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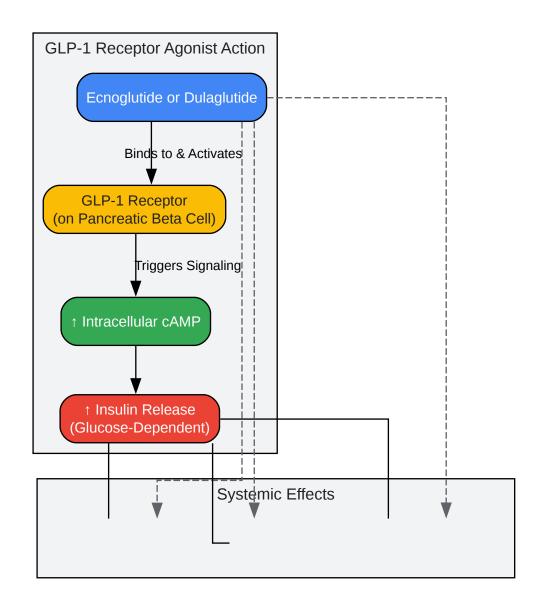
This guide provides a detailed comparison of **Ecnoglutide** and dulaglutide, focusing on the key findings from their respective Phase 3 clinical trials for the treatment of type 2 diabetes (T2D). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two glucagon-like peptide-1 (GLP-1) receptor agonists.

### **Mechanism of Action**

Both **Ecnoglutide** and dulaglutide are GLP-1 receptor agonists, a class of drugs that mimic the action of the natural incretin hormone GLP-1.[1][2][3] Activation of the GLP-1 receptor stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, collectively leading to improved glycemic control and potential weight loss.[2][3][4][5]

**Ecnoglutide** is specifically described as a long-acting, cAMP signaling biased GLP-1 analog. [6][7][8] This "biased agonism" is designed to preferentially activate the cyclic adenosine monophosphate (cAMP) signaling pathway over other downstream pathways like β-arrestin recruitment and receptor internalization.[8][9] This approach may enhance the therapeutic effects on glycemic control and body weight.[8] Dulaglutide is a long-acting GLP-1 receptor agonist composed of a modified human GLP-1 analogue covalently linked to a fragment of human IgG4, which extends its half-life.[1][4]





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Caption: Simplified GLP-1 signaling pathway for Ecnoglutide and Dulaglutide.

### Head-to-Head Phase 3 Clinical Trial: EECOH-2

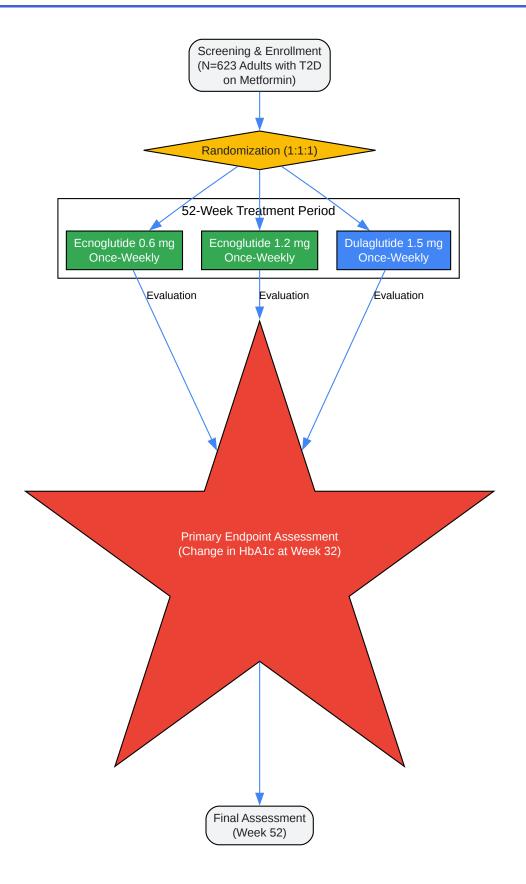
The most direct comparison comes from the EECOH-2 trial, a randomized, open-label, active-controlled, Phase 3 study conducted across 52 sites in China.[10][11] This trial evaluated the efficacy and safety of once-weekly **Ecnoglutide** (at 0.6 mg and 1.2 mg doses) against once-weekly dulaglutide (at a 1.5 mg dose) over 52 weeks in adults with T2D inadequately controlled on metformin.[10][11]



### **Experimental Protocol: EECOH-2**

- Trial Design: A 52-week, randomized, open-label, active-controlled, non-inferiority, phase 3 trial.[11]
- Participants: 623 adults (aged 18-75) with T2D inadequately controlled by metformin monotherapy.[10][11] Key baseline characteristics included a mean HbA1c of 8.40%, a mean BMI of 26.9 kg/m<sup>2</sup>, and a median T2D history of 65.1 months.[10]
- Intervention Arms: Participants were randomized (1:1:1) to one of three groups:[10][11]
  - **Ecnoglutide** 0.6 mg, subcutaneous, once-weekly.
  - Ecnoglutide 1.2 mg, subcutaneous, once-weekly.
  - Dulaglutide 1.5 mg, subcutaneous, once-weekly. \*All arms included a dose escalation period.[10]
- Primary Endpoint: The primary endpoint was the mean change in HbA1c from baseline at week 32.[10]
- Secondary Endpoints: Key secondary endpoints included changes in body weight and overall safety profiles.[10]





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**Caption:** Experimental workflow of the EECOH-2 Phase 3 clinical trial.



## **Data Presentation: Efficacy and Safety**

The EECOH-2 trial demonstrated that **Ecnoglutide** was superior to dulaglutide in improving glycemic control and reducing body weight at the 32-week primary endpoint.[10]

Table 1: Primary and Secondary Efficacy Outcomes at Week 32 (EECOH-2 Trial)

Endpoint	Ecnoglutide 0.6 mg	Ecnoglutide 1.2 mg	Dulaglutide 1.5 mg
Mean HbA1c Reduction from Baseline	-1.91%[ <mark>11</mark> ]	-1.89%[ <u>11</u> ]	-1.65%[11]
p-value vs. Dulaglutide	≤0.0002[10]	≤0.0002[10]	N/A
% Patients with HbA1c ≤6.5%	Higher than Dulaglutide[10]	Higher than Dulaglutide[10]	-
% Patients with Weight Loss ≥5.0%	Higher than Dulaglutide[10]	Higher than Dulaglutide[10]	-

| % Patients with Weight Loss ≥10.0%| Higher than Dulaglutide[10] | Higher than Dulaglutide[10] | - |

Note: Specific percentages for patients achieving HbA1c and weight loss targets were noted as higher for **Ecnoglutide** but not quantified in the provided source.[10]

Table 2: Safety and Tolerability Profile (EECOH-2 Trial)

Adverse Event (AE) Profile	Ecnoglutide 0.6 mg	Ecnoglutide 1.2 mg	Dulaglutide 1.5 mg
Any Adverse Event Reported	84.5%[10]	92.8%[10]	87.4%[ <del>10</del> ]
AEs Leading to Discontinuation	2.9% (6 of 206 patients)[10][11]	3.8% (8 of 208 patients)[10][11]	2.9% (6 of 207 patients)[10][11]



| Most Common AEs | Decreased appetite, diarrhea, nausea[10] | Decreased appetite, diarrhea, nausea[10] | Decreased appetite, diarrhea, nausea[10] |

The most frequently reported adverse events for both drugs were gastrointestinal in nature, which is consistent with the GLP-1 receptor agonist class.[10] These events were predominantly mild to moderate in severity and transient.[10]

### Additional Phase 3 Data: Ecnoglutide vs. Placebo

Prior to the head-to-head trial, **Ecnoglutide**'s efficacy was established in a 24-week, randomized, double-blind, placebo-controlled Phase 3 trial in Chinese adults with T2D.[6][7][12]

## Experimental Protocol: Ecnoglutide vs. Placebo (NCT05680155)

- Trial Design: Randomized, double-blind, placebo-controlled study.[6][7]
- Participants: 211 adults in China with T2D inadequately controlled by diet and exercise.[6][7] Baseline mean HbA1c was 8.5% and mean body weight was 73 kg.[7][12]
- Intervention Arms: Participants were randomized to receive once-weekly injections of Ecnoglutide 0.6 mg, Ecnoglutide 1.2 mg, or placebo for 24 weeks.[6][7]
- Primary Endpoint: Change in HbA1c from baseline at 24 weeks.[7]

Table 3: Key Efficacy Outcomes at Week 24 (**Ecnoglutide** vs. Placebo)



Endpoint	Ecnoglutide 0.6 mg	Ecnoglutide 1.2 mg	Placebo
Mean HbA1c Reduction from Baseline	-1.96%[6][12][13]	-2.43%[6][12][13]	-0.87%[6][12][13]
% Patients with HbA1c ≤6.5%	-	76.1%[6][12][13]	-
% Patients with HbA1c <5.7%	-	35.2%[6][12][13]	-
Mean Body Weight Reduction	Significant decrease[6]	Significant decrease[6]	-

| % of Body Weight Lost | 4.51%[13] | 4.74%[13] | - |

In this trial, **Ecnoglutide** was found to be safe and well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events.[6][12]

Dulaglutide's efficacy and safety were established in the extensive AWARD (Assessment of Weekly AdministRation of LY2189265 in Diabetes) Phase 3 program, where it was tested against multiple comparators including exenatide, insulin glargine, metformin, and sitagliptin, demonstrating significant glycemic control.[14][15][16]

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### Validation & Comparative





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